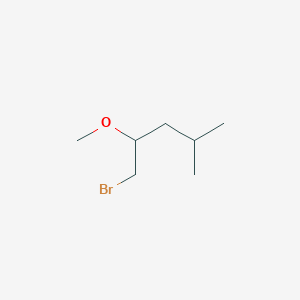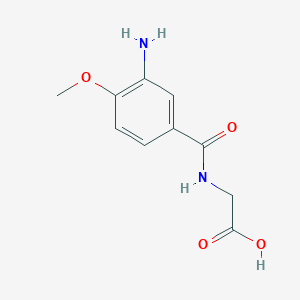
(5-Bromo-2-chlorophenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a chemically complex molecule that appears to be designed for specific biological activities. Its structural components suggest potential applications in medicinal chemistry, given the presence of bromo, chloro, pyrimidinyl, oxadiazolyl, and azetidinyl groups. These functional groups are commonly found in molecules with antimicrobial, anticancer, and various other bioactive properties.
Synthesis Analysis
The synthesis of related pyrimidine-based compounds often involves multi-step reactions, starting from basic building blocks such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to produce novel derivatives with potential antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). Synthesis routes for pyrimidine-based azetidinones have also been reported, involving the reaction of specific methanimines with chloroacetyl chloride in 1,4-dioxane (Manohare & Thakare, 2023).
Molecular Structure Analysis
Molecular structure determinations, often via NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, provide insights into the configuration, conformation, and stereochemistry of such compounds. An example study details the structure of a related heterocyclic compound, emphasizing the importance of these analyses in understanding the molecular basis of their activity (Martins et al., 1998).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Compounds with similar structural features, such as those containing pyrimidin-2-yl, 1,2,4-oxadiazol-5-yl, and azetidin-1-yl groups, have been explored for their antimicrobial and anticancer properties. For example, novel pyrazole derivatives connected to oxa/thiadiazolyl and pyrazolyl moieties, alongside pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These compounds have shown significant activity, indicating that molecules with similar structural frameworks might possess valuable biological activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Supramolecular Chemistry and Crystal Engineering
The study of non-covalent interactions within crystal structures of similar compounds, such as those involving lone pair-π interaction and halogen bonding, highlights the potential application of the subject compound in supramolecular chemistry and crystal engineering. These interactions play a crucial role in the stabilization of supramolecular architectures, which can be crucial for the design of new materials and the understanding of molecular recognition processes (Sharma et al., 2019).
Molecular Imaging and Parkinson’s Disease
Compounds containing similar structural elements have been explored for their use in molecular imaging, such as positron emission tomography (PET) imaging agents for Parkinson’s disease. The synthesis of specific PET agents targeting the LRRK2 enzyme, which is implicated in Parkinson’s disease, demonstrates the utility of these molecules in biomedical research and diagnostics (Wang et al., 2017).
Anti-inflammatory and Analgesic Properties
The exploration of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties indicates the potential of structurally related compounds in the development of new therapeutic agents. These studies focus on synthesizing and evaluating compounds for their effectiveness in reducing pain and inflammation, providing insights into how similar compounds might be applied in pharmacological contexts (Selvam et al., 2012).
Eigenschaften
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN5O2/c17-10-2-3-12(18)11(6-10)16(24)23-7-9(8-23)15-21-14(22-25-15)13-19-4-1-5-20-13/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUCYWPXDFMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)
methanone](/img/structure/B2492533.png)
![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2492547.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![2-[(4-Fluoro-3-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2492553.png)